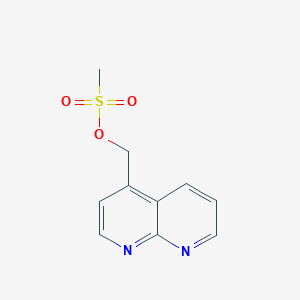
(1,8-Naphthyridin-4-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of (1,8-Naphthyridin-4-yl)methyl methanesulfonate typically involves the reaction of 1,8-naphthyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
化学反应分析
(1,8-Naphthyridin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The naphthyridine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(1,8-Naphthyridin-4-yl)methyl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo diverse chemical transformations.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of materials with specific electronic and photochemical properties.
作用机制
The mechanism of action of (1,8-Naphthyridin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting its function and leading to cell death in certain types of cancer cells . Additionally, the compound can inhibit specific enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent .
相似化合物的比较
Similar compounds to (1,8-Naphthyridin-4-yl)methyl methanesulfonate include other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
2,7-Naphthyridine: Used in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the methanesulfonate group, which imparts distinct chemical reactivity and biological properties .
属性
分子式 |
C10H10N2O3S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC 名称 |
1,8-naphthyridin-4-ylmethyl methanesulfonate |
InChI |
InChI=1S/C10H10N2O3S/c1-16(13,14)15-7-8-4-6-12-10-9(8)3-2-5-11-10/h2-6H,7H2,1H3 |
InChI 键 |
IXSIIFABAUUJLY-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1=C2C=CC=NC2=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


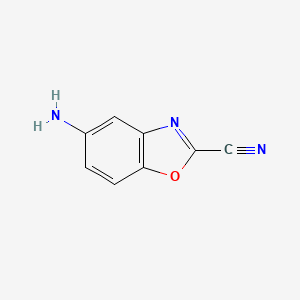
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)

![4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13888175.png)
![Methyl 7-(furan-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13888183.png)
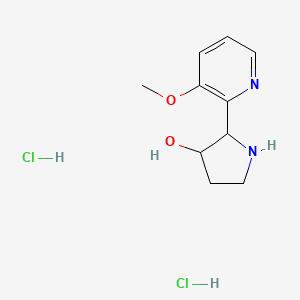



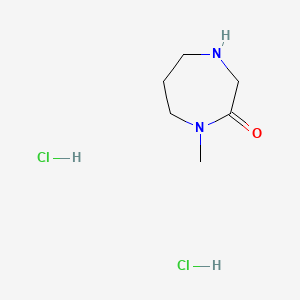
![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)
![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)
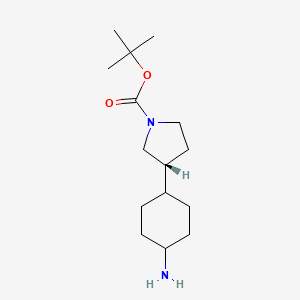
![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)
